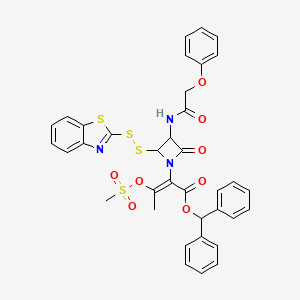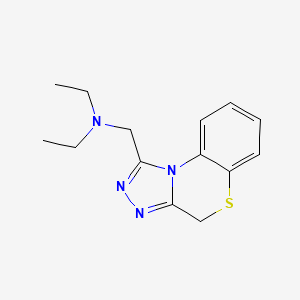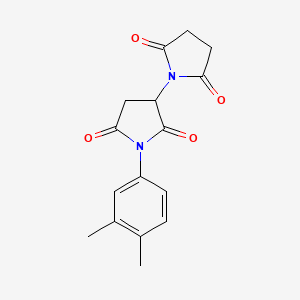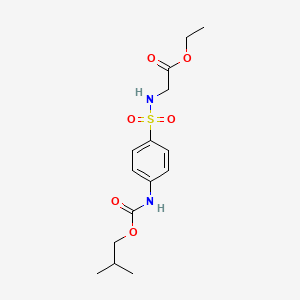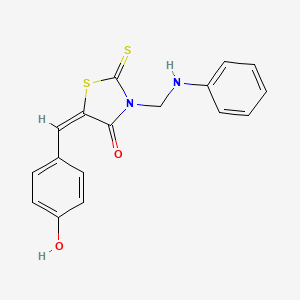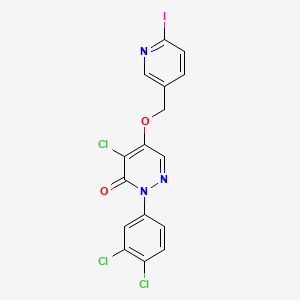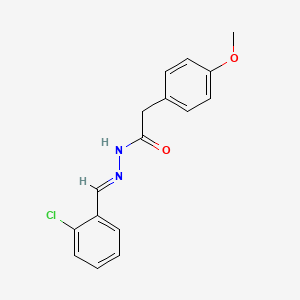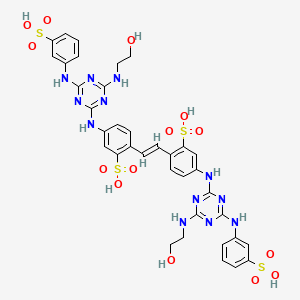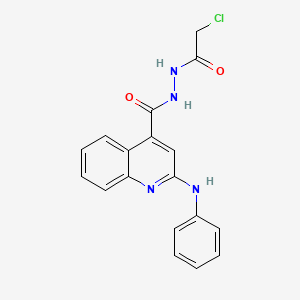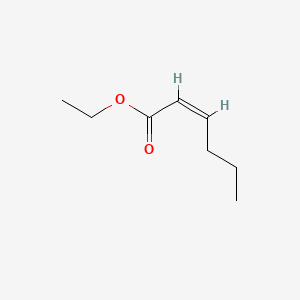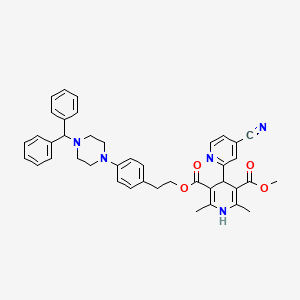
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is often used in coordination chemistry, and a piperazine moiety, which is common in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bipyridine core, the introduction of carboxylic acid groups, and the attachment of the piperazine and phenyl groups. Typical reaction conditions might include:
Formation of the bipyridine core: This could involve a coupling reaction between two pyridine derivatives.
Introduction of carboxylic acid groups: This might be achieved through oxidation reactions.
Attachment of the piperazine and phenyl groups: This could involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups could be further oxidized to form other functional groups.
Reduction: The cyano group could be reduced to an amine.
Substitution: The phenyl groups could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could form ketones or aldehydes, while reduction of the cyano group could form primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry
In industry, this compound could be used in the synthesis of more complex molecules or as a building block in materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand in coordination chemistry, it might form stable complexes with metal ions, affecting their reactivity. In a biological context, it might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine derivative with different substitution patterns.
Piperazine derivatives: Common in pharmaceuticals, such as antihistamines and antipsychotics.
Uniqueness
This compound’s uniqueness lies in its combination of a bipyridine core with a piperazine moiety and various functional groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
116308-51-1 |
|---|---|
Molecular Formula |
C41H41N5O4 |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C41H41N5O4/c1-28-36(40(47)49-3)38(35-26-31(27-42)18-20-43-35)37(29(2)44-28)41(48)50-25-19-30-14-16-34(17-15-30)45-21-23-46(24-22-45)39(32-10-6-4-7-11-32)33-12-8-5-9-13-33/h4-18,20,26,38-39,44H,19,21-25H2,1-3H3 |
InChI Key |
XJXSFOGLRDLNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=CC(=C6)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


